Journal Name:Microbial Drug Resistance
Journal ISSN:1076-6294
IF:2.706
Journal Website:http://www.liebertpub.com/overview/microbial-drug-resistance/44/
Year of Origin:1995
Publisher:Mary Ann Liebert Inc.
Number of Articles Per Year:175
Publishing Cycle:Quarterly
OA or Not:Not
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-05-21 , DOI: 10.1002/jhet.4675
Cancer is one of the most common and deadliest diseases affecting millions of human beings globally. Treatment of cancer has achieved great advancements, and chemotherapy remains one of the most important means. However, the chemotherapy suffers from apparent limitations including drug resistance, systemic toxicity, adverse effects, and tumor recurrence, creating an urgent demand to develop novel anticancer chemotherapeutics. Furoxan derivatives could exert anticancer activity via releasing high concentrations of nitric oxide (NO), which could induce cellular apoptosis, arrest cell cycle, inhibit the migration and invasion of cells, and suppress angiogenesis. Hence, furoxan derivatives demonstrated potent in vitro and in vivo anticancer efficiency. In particular, furoxan hybrids, combination of other anticancer pharmacophores with furoxan moiety, demonstrated significant therapeutic effects on various cancers including drug-resistant forms since these derivatives could act on multiple targets in cancer cells simultaneously. Accordingly, furoxan hybrids constitute an important source in the development of novel chemotherapeutic agents with anticancer activity. This review is to highlight the current scenario of furoxan hybrids with anticancer potential, covering articles published from 2012 to present. The structure–activity relationships and mechanisms of action are discussed to continuously open up a map for the remarkable exploration of more effective candidates.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-04 , DOI: 10.1002/jhet.4703
A facile and efficient protocol has been developed for the synthesis of (methylsulfanyl)indolizine derivatives via oxidative [3+2]-annulation of bis(methylthio)-2-nitroethylen(BMTNE) and pyridinium ylides under K2CO3. The target products could be obtained in moderate to good yields.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-06-30 , DOI: 10.1002/jhet.4706
A regioselective one-pot method for the synthesis of imidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine derivatives has been developed by the reaction of imidazotriazinethiones with propargyl bromides upon treatment with potassium carbonate in methanol. The synthesis was accomplished by converting the imidazotriazinethiones into S-propargyl derivatives followed by subsequent 5-exo-dig cyclization. The mechanism of the cyclization was studied using deuterium labels.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-03-02 , DOI: 10.1002/jhet.4645
An impurity formation during the nitro group reduction for the synthesis of Olsalazine Sodium API, which was later explored for the development of a short and efficient manufacturing process for tricaine mesylate is reported here. The highlight of the synthesis is, during the nitro group reduction, the deoxygenation occurs forming the core of tricaine and the leaving mesyloxy group serves as a counter anion furnishing the tricaine mesylate in one step. The reported process here circumvents the need for isolation of the free base and a separate salt formation step, thus it is more economical and efficient.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-03-16 , DOI: 10.1002/jhet.4647
By attempts to construct new antimicrobial agents, a series of mono-and dibromo of 3′-(oxiranyl, hydrazide, oxadiazolo and pyrazolo)-methylene-spiro[isobenzofuran-1,2′-quinazoline]-3,4′(3′H)-dione derivatives were synthesized through the interaction between 6-bromo and/or 6,8-dibromo-spiroiso-benzofuran-1,2′-quinazolindione with carbon electrophiles, namely, ethyl chloroacetate, epichlorohydrin, chloroacetyl chloride and phosphorus pentasulfide (P2S5). Reaction of ethylester of spiroquinazolindione with hydrazine hydrate under MW-US and UV reaction condition (green tool saves time and energy) to afford spiroquinazolindione hydrazide that used as preparatory materials for the synthesis of novel spiroquinazolin-dione. Most of the created compounds were evaluated in vitro for their antibacterial and antifungal activity. The 6-bromo or 6,8-dibromo quinazolin-3,4-dione nucleus bears oxirane hydrazino acetyl, hydrazide, oxadiazole and pyrazole moieties at position (3) and were the most potent against the gram-positive bacteria, gram-negative bacteria, and fungi comparable to Chloramphenicol and Fluconazole.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-06-18 , DOI: 10.1002/jhet.4697
In this research, the conversion of thebaine into oxycodone was achieved using oxidizing reagents, with a yield of 80%. Subsequently, oxycodone was converted into oxymorphone in the presence of an acidic environment, resulting in a yield of 55%. The synthesized oxymorphone was then de-methylated using ethyl chloroformate to obtain the intermediate noroxymorphone. The latter was further transformed into nalbuphone using cyclobutyl methyl bromide reagent, with a yield of 82%. Finally, nalbuphone was converted into nalbuphine using a reducing reagent, with a yield of 75%. The identification of all intermediates was ensured through the use of NMR, FT-IR, Mass, and HPLC spectroscopy. The chemical transformations were primarily associated with the formation of noroxymorphone, which served as a crucial intermediate in the synthesis of nalbuphin. Additionally, the effects of three drugs, namely azaperone, medetomidine, and nalbuphine, were investigated on BALB/c mice. The results showed that the best formulation for short-term anesthesia of mice was a combination of the three drugs, each at a concentration of 1 mg/kg of body weight.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-03-02 , DOI: 10.1002/jhet.4643
Aziridine-containing compounds have many biological activities, particularly antitumor, and antibacterial activities, due to the presence of an aziridine ring. The aim of this study was to synthesize four hybrid isoindol-1,3-dione analogues containing aziridine units (8a–d) and evaluate their cytotoxic potential against the A549, MCF7, and PC3 cell lines. A549, MCF7, and PC3 cells exposed to each obtained compound at doses of 5, 25, and 100 μM were incubated for 24 h and 8c was found to exhibit obvious anticancer activity against all three cancer cell lines. Further apoptosis assays and in vitro wound-healing tests were performed and the results were evaluated.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-09 , DOI: 10.1002/jhet.4707
A general and efficient strategy synthesis of aurones by carbonylation reaction of aryl bromides and terminal aromatic alkynes using CO2 has been established. Various terminal aromatic alkynes and 2-bromophenol by using CO2 with hydrosilane could be leveraged to provide various aurones in good yields under mild reaction conditions. Moreover, palladium-catalyzed carbonylation reaction mechanism is proposed for the preparation of aurones.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-05-15 , DOI: 10.1002/jhet.4667
A novel procedure for the preparation of various 5-aminotetrazoles derivatives was achieved using trichloroisocyanuric acid as a desulfurizing agent of thioureas and trimethylsilyl azide in ethyl acetate at room temperature. This methodology provided substituted 5-aminotetrazoles through a more sustainable reaction using an affordable, safe, stable, and easily handled N-halo reagent, a safer azide source, and an environmentally friendly solvent.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-05-18 , DOI: 10.1002/jhet.4674
A highly diastereoselective solvent-free grinding approach for the construction of dihydrobenzofuranspirooxindole derivatives through a formal [4+1] annulations of α-chlorooxindoles with salicylaldehydes in the presence of Brønsted base is reported. This transformation proceeds by Darzens-type epoxidation to give trans-form spiro-epoxyoxindoles, followed by the nucleophilic ring-opening/an intramolecular cyclization, providing cis-form dihydrobenzofuran frameworks.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学3区 | INFECTIOUS DISEASES 传染病学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.10 | 58 | Science Citation Index Science Citation Index Expanded | Not |
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